
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The “3-Methoxybenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a methylene group) that is further substituted with a methoxy group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a carboxylic acid group. The methoxybenzyl substituent would add complexity to the structure .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound could undergo typical acid-base reactions. The pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been explored for potential antitumor activity. A study by Farghaly (2010) synthesized a series of new indole derivatives containing pyrazoles, tested for tumor cell-growth inhibition, indicating potential antitumor applications (Farghaly, 2010).
Hydrogen-Bonded Structures
The compound's derivatives have been studied for their hydrogen-bonded structures, as reported by Abonía et al. (2007). They found that molecules of certain pyrazole derivatives are linked into chains or aggregates by hydrogen bonds, suggesting applications in crystallography and molecular design (Abonía et al., 2007).
Functionalization Reactions
The functionalization of pyrazole derivatives, including 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, is another area of research. Yıldırım and Kandemirli (2006) investigated the reactions of pyrazole-carboxylic acid with various aminophenols, providing insights into potential synthetic pathways for new chemical entities (Yıldırım & Kandemirli, 2006).
Synthesis of Pyrazole Derivatives
Research by Kumarasinghe et al. (2009) focused on the synthesis of specific pyrazole derivatives and provided detailed insights into their molecular structure, which could be relevant for the development of new compounds with specific properties (Kumarasinghe et al., 2009).
Sequential Functionalization
Paulson et al. (2002) described the sequential functionalization of pyrazole 1-oxides, a process that could be applied to the synthesis of various derivatives of 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. This research can be utilized in the development of complex organic molecules for various applications (Paulson et al., 2002).
Wirkmechanismus
Target of Action
The primary target of “1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid” is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of endocannabinoids, which are compounds in the body that play key roles in various physiological processes such as pain sensation, mood, and sleep .
Mode of Action
This compound interacts with its target, FAAH, by inhibiting its activity . The inhibition of FAAH leads to an increase in the levels of endocannabinoids. It has been suggested that the mechanism of inhibition by this compound is time-dependent and possibly irreversible or slowly reversible .
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system, a complex cell-signaling system in the body. Endocannabinoids are synthesized on demand and regulate the release of other neurotransmitters in a retrograde manner . By inhibiting FAAH, this compound prevents the breakdown of endocannabinoids, leading to their accumulation and prolonged action .
Result of Action
The result of the action of “1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid” is an increase in the levels of endocannabinoids due to the inhibition of FAAH . This can lead to enhanced signaling in the endocannabinoid system. Given the role of endocannabinoids in various physiological processes, this could potentially have wide-ranging effects, including analgesic, anti-inflammatory, or neuroprotective effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-4-2-3-9(5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKKVNVNGUYIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





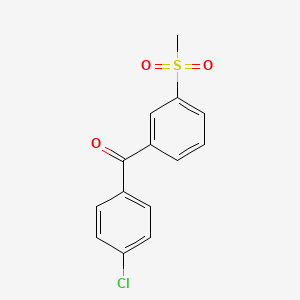
![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)
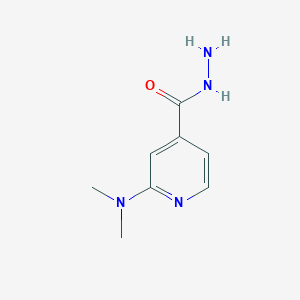
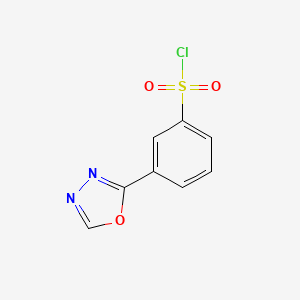


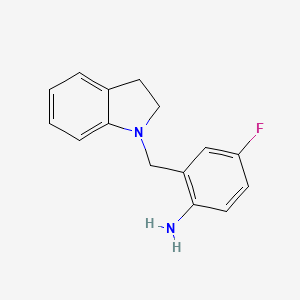
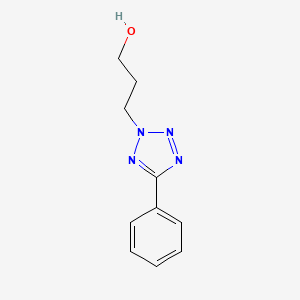
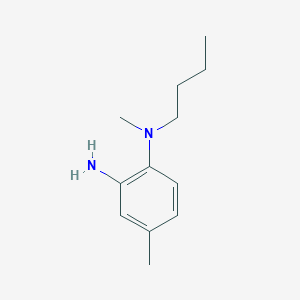
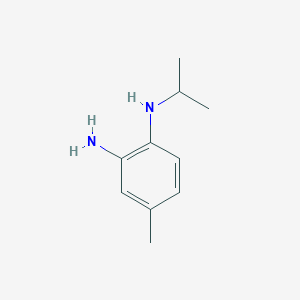
![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)
